5-Bromo-7-isopropyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-7(2)10-6-9(12)5-8-3-4-13-11(8)10/h3-7,13H,1-2H3 |
InChI Key |
PAVLMIFDZYPNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)Br)C=CN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 5 Bromo 7 Isopropyl 1h Indole
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
ESI-MS and GC/MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like indoles. mdpi.com For 5-Bromo-7-isopropyl-1H-indole (C₁₁H₁₂BrN), the expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While derivatization might be necessary for some indoles, GC/MS can provide both retention time data for purity assessment and mass spectra for identification. oatext.com
Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 238.02/240.02 | Shows characteristic 1:1 isotopic pattern for Bromine. |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretch of the indole (B1671886) ring typically appears as a sharp peak around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group would be observed in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would produce peaks in the 1600-1450 cm⁻¹ range. The C-Br stretch would be found in the lower frequency region, typically below 700 cm⁻¹. google.com
Expected IR Absorption Bands for this compound
This table is illustrative and based on general principles of IR spectroscopy for similar indole derivatives.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3300 | Medium, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2970 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1250 | Medium |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
TLC, HPLC, LC-MS, and UPLC: Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. rsc.org
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for analyzing this compound. sielc.comoatext.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. google.comnih.gov This hyphenated technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller particle size columns to achieve faster separations and higher resolution. google.com This would be particularly useful for resolving closely related impurities.
Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Preclinical Biological Investigations and Mechanistic Elucidation of 5 Bromo 7 Isopropyl 1h Indole and Analogues
Evaluation of In Vitro and In Vivo Biological Activities in Relevant Disease Models
Preclinical studies on indole (B1671886) derivatives have demonstrated significant biological activity in various disease models. For instance, neocryptolepine, an indoloquinoline alkaloid, and its analogues have been evaluated for their in vitro and in vivo antitumor effects against Ehrlich ascites carcinoma (EAC). These compounds exhibited stronger cytotoxic activity against EAC cells compared to reference drugs. In vivo studies in mice with EAC-induced solid tumors revealed a significant reduction in tumor volume. mdpi.com Furthermore, these analogues demonstrated antioxidant effects by increasing the levels of superoxide dismutase (SOD) and catalase (CAT), suggesting a role in mitigating oxidative stress associated with cancer. mdpi.com Histopathological analysis confirmed the curative effect on solid tumors with minimal liver side effects. mdpi.com
Exploration of Anticancer and Antiproliferative Potentials
The anticancer and antiproliferative activities of brominated indole derivatives have been a subject of significant research interest. These compounds have shown promise in inhibiting cancer cell growth and inducing cell death through various mechanisms.
A synthesized indole derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-proliferative activity. In vitro studies using the MTT assay showed a dose-dependent inhibitory effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells. waocp.orgnih.govresearchgate.net The IC50 value for HUVECs was determined to be 5.6 µg/mL, while for A549 cells, it was 14.4 µg/mL. waocp.orgnih.govresearchgate.net This suggests a potent cytostatic or cytotoxic effect on these cell lines.
Furthermore, other novel indole derivatives have been shown to induce apoptosis in cancer cells. For example, certain 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been found to trigger both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells. nih.gov These compounds were observed to regulate the expression of p53 and pro-apoptotic genes like BAX, while downregulating anti-apoptotic genes such as bcl2. nih.gov The induction of apoptosis was further confirmed by the activation of caspases-3, -8, and -9. nih.gov Similarly, novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have been shown to induce apoptosis in HCT-116 cells through the mitochondrial pathway, characterized by DNA damage and fragmentation. nih.gov
Interactive Data Table: Cytotoxicity of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide
| Cell Line | IC50 (µg/mL) |
| HUVEC | 5.6 |
| A549 (Lung Cancer) | 14.4 |
This table summarizes the half-maximal inhibitory concentration (IC50) of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide on different cell lines.
The antitumor effects of indole analogues are often attributed to their ability to modulate key molecular pathways involved in cancer progression. Diarylpentanoids, which are structurally related to curcumin and contain indole-like moieties, have been shown to exert their anticancer effects by targeting signaling pathways such as NF-κB, MAPK/ERK, and STAT. mdpi.comnih.gov Indole alkaloids have also been reported to exhibit anticancer potential by modifying the MAPK signaling pathway. nih.gov
Studies on novel quinazolinone derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase in HepG-2 cells. bue.edu.eg Furthermore, some indole derivatives have been found to induce cell cycle arrest in the G1/S phase in HCT116 cells. nih.gov Neocryptolepine analogues have been shown to cause an accumulation of tumor cells in the G0/G1, S, and G2/M phases of the cell cycle, along with the appearance of a sub-G1 peak, which is indicative of an apoptotic cell population. mdpi.com
Assessment of Antimicrobial and Antibiofilm Efficacy
In addition to their anticancer properties, indole derivatives have also been investigated for their potential as antimicrobial and antibiofilm agents.
Several indole derivatives have demonstrated significant activity in inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria. Studies on Serratia marcescens have shown that compounds such as 3-indoleacetonitrile, 5-fluoroindole, and 7-methylindole can dose-dependently suppress biofilm formation and the production of virulence factors like prodigiosin. researchgate.net
In the context of Escherichia coli, certain hydroxyindoles have shown potent biofilm-inhibiting properties. For instance, 7-hydroxyindole has been found to significantly decrease biofilm formation in both enterohemorrhagic E. coli (EHEC) O157:H7 and E. coli K-12 strains without affecting the growth of planktonic cells. nih.gov Specifically, 7-hydroxyindole reduced EHEC biofilm formation by 27-fold in static conditions and 10-fold in a continuous-flow chamber system. nih.gov The mechanism of this inhibition appears to be linked to cysteine metabolism. nih.gov Interestingly, while some indole derivatives inhibit biofilm formation, others like isatin can stimulate it in certain strains. nih.govnih.gov
Interactive Data Table: Effect of Indole Derivatives on E. coli O157:H7 Biofilm Formation
| Compound (at 1000 µM) | Effect on Biofilm Formation | Fold Change |
| Indole | Inhibition | 18-fold decrease |
| 5-Hydroxyindole | Inhibition | 11-fold decrease |
| 7-Hydroxyindole | Inhibition | 27-fold decrease |
| Isatin (at 250 µM) | Stimulation | 4-fold increase |
This table illustrates the impact of various indole derivatives on the biofilm formation of enterohemorrhagic Escherichia coli (EHEC) O157:H7.
Identification of Specific Molecular Targets within Microbial Pathogens (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinases)
The investigation into the specific molecular targets of indole-based compounds within microbial pathogens has revealed several key proteins crucial for bacterial survival and propagation. While direct studies on 5-Bromo-7-isopropyl-1H-indole are not extensively detailed in the available literature, research on analogous structures provides insight into potential mechanisms of action.
One significant target for antimicrobial compounds is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a homologue of eukaryotic tubulin and is essential for bacterial cell division, forming a contractile Z-ring at the division site. nih.gov The disruption of FtsZ polymerization or its GTPase activity is a promising strategy for antibiotic development. nih.gov Certain indole derivatives have been identified as inhibitors of bacterial cell division. For instance, the compound 3-{1-[(2,3-dimethylphenyl) methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI) has been utilized as an inhibitor in studies of septal peptidoglycan synthesis, highlighting the potential for indole scaffolds to interfere with cell division processes. nih.gov
Another area of interest is the stringent response pathway, which is mediated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp. frontiersin.org These molecules are synthesized and degraded by enzymes of the RelA/SpoT homologue (RSH) family, which includes (p)ppGpp synthetases and hydrolases. frontiersin.orgnih.govfrontiersin.org This pathway is critical for bacterial survival under various stress conditions, including nutrient starvation, making its components attractive targets for new antimicrobial agents. frontiersin.org Although specific inhibition of (p)ppGpp synthetases or hydrolases by this compound has not been documented, the complexity and essential nature of this pathway warrant its consideration as a potential target for novel indole-based inhibitors.
Pyruvate kinase (PYK) represents another potential molecular target within bacteria. This enzyme plays a crucial role in glycolysis, and its regulation can significantly impact cellular metabolism. Studies on the PYK isozyme from Thermoanaerobacterium saccharolyticum have shown that it can be allosterically inhibited by inosine monophosphate (IMP) and guanosine monophosphate (GMP). frontiersin.org While this inhibition is specific to a subset of microbial PYK isozymes and not linked to indole compounds in the current literature, the exploration of enzyme inhibition remains a viable strategy in antimicrobial drug discovery. frontiersin.org
Characterization of Antiviral Activity Profiles
The indole nucleus is a prominent scaffold in the development of antiviral agents, particularly those targeting viral entry and replication. Analogues of this compound have been investigated for their ability to inhibit a range of viruses, with a significant focus on the Human Immunodeficiency Virus Type 1 (HIV-1).
A critical area of anti-HIV research is the inhibition of viral fusion, a process mediated by the viral envelope glycoprotein (Env) spike, specifically the gp41 subunit. nih.gov The gp41 protein facilitates the fusion of the viral and cellular membranes through significant conformational changes, involving the formation of a six-helix bundle from its N-heptad repeat (NHR) and C-heptad repeat (CHR) regions. nih.gov A conserved hydrophobic pocket on the surface of the NHR coiled-coil is crucial for the stability of this bundle and is considered a prime target for small molecule drug design. nih.gov
Structure-based drug design has led to the development of a series of indole compounds that act as fusion inhibitors by binding to this gp41 hydrophobic pocket. nih.gov An optimization process resulted in the identification of indole analogues with potent inhibitory activity against both Env-mediated cell-cell fusion and HIV-1 replication. nih.gov One notable compound from this series, designated 14g , demonstrated sub-micromolar inhibitory concentrations, establishing it as a verified low molecular weight fusion inhibitor. nih.gov The success of these indole derivatives confirms the gp41 hydrophobic pocket as a valid target for non-peptide fusion inhibitors, which could offer advantages over peptide-based drugs like Enfuvirtide, the first FDA-approved fusion inhibitor that has limitations regarding stability, administration, and cost. nih.govnih.gov
| Compound | Target | Mechanism of Action | Activity Metric | Value |
|---|---|---|---|---|
| 14g | HIV-1 gp41 | Fusion Inhibition (Hydrophobic Pocket Binding) | Cell-Cell Fusion IC50 | <1 µM |
| 14g | HIV-1 gp41 | Fusion Inhibition (Hydrophobic Pocket Binding) | Viral Replication EC50 | <1 µM |
Investigation of Anti-inflammatory and Immunomodulatory Properties
Inflammation is a complex biological response to harmful stimuli, and its modulation is a key therapeutic goal for many chronic diseases. nih.gov Natural compounds, including polyphenols, are known to regulate immunity by interfering with the expression of pro-inflammatory cytokines, modulating signaling pathways like NF-κB and MAPk, and inhibiting enzymes involved in the inflammatory response. nih.gov While the indole scaffold is present in various biologically active molecules, specific preclinical investigations detailing the anti-inflammatory and immunomodulatory properties of this compound or its closely related analogues are not extensively covered in the reviewed scientific literature. The potential for such compounds to influence immune pathways remains an area for future exploration.
Analysis of Neuroactive Properties and Relevance in Neurodegenerative Disease Models (e.g., 5-HT6R antagonism)
The indole scaffold is a cornerstone in the development of neuroactive compounds, particularly for targeting neurodegenerative disorders like Alzheimer's disease. nih.gov One of the most promising targets in this area is the serotonin (B10506) 6 receptor (5-HT6R), which is almost exclusively located in the central nervous system. nih.gov Blockade of this receptor has been shown to enhance cognitive performance in various animal models, making 5-HT6R antagonists a significant area of interest for treating cognitive decline. nih.gov
A vast number of 5-HT6R ligands are based on an indole structure. nih.gov Research in this field has led to the design and synthesis of potent and selective 5-HT6R antagonists. For example, a series of N1-azinylsulfonyl-1H-indole derivatives was developed, leading to the identification of compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline). nih.gov This compound proved to be a powerful and selective 5-HT6R antagonist. In subsequent in vivo studies using rat models, it demonstrated significant pro-cognitive effects in the novel object recognition (NOR) test and antidepressant-like properties in the forced swim test (FST). nih.gov These findings underscore the therapeutic potential of indole-based compounds in addressing the cognitive and neuropsychiatric symptoms associated with neurodegenerative diseases. nih.govmdpi.com
| Compound | Target | In Vitro Activity (Ki [nM]) | In Vivo Model | Observed Effect | Minimum Effective Dose (MED, mg/kg, i.p.) |
|---|---|---|---|---|---|
| 25 | 5-HT6 Receptor | 2 | Novel Object Recognition (NOR) Test (Rat) | Pro-cognitive | 1 |
| 25 | 5-HT6 Receptor | 2 | Forced Swim Test (FST) (Rat) | Antidepressant-like | 0.1 |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Bromo 7 Isopropyl 1h Indole Analogues
Elucidation of Substituent Effects on Biological Potency and Selectivity
The introduction of a halogen atom, particularly bromine, at the C-5 position of the indole (B1671886) ring is a well-established strategy in medicinal chemistry to enhance biological activity. nih.gov Studies on various classes of indole derivatives have consistently shown that C-5 bromination can lead to a significant improvement in potency. nih.govmdpi.com
The bromine atom exerts its influence through a combination of electronic and steric effects. Electronically, it is an electron-withdrawing group, which can alter the electron density of the indole ring system, thereby affecting its interaction with biological targets. mdpi.com Sterically, the size of the bromine atom can promote favorable interactions within a target's binding pocket, potentially increasing affinity and potency. For instance, in studies of marine indole alkaloids, the presence of a bromine atom at the C-5 position of the indole nucleus was found to strongly favor antiproliferative activity. nih.gov Similarly, research on quorum sensing inhibitors demonstrated that 5-bromoindole-3-carboxaldehyde (B1265535) was significantly more potent than its non-brominated parent compound. mdpi.com
This enhancement in activity is often attributed to the formation of halogen bonds—a specific type of non-covalent interaction between the halogen atom and an electron donor (like an oxygen or nitrogen atom) in the receptor binding site. These interactions can stabilize the ligand-receptor complex, leading to higher affinity. Furthermore, the lipophilic nature of bromine can enhance membrane permeability and improve pharmacokinetic properties, such as metabolic stability.
To illustrate the potential impact of C-5 bromination, the following table presents hypothetical data based on general SAR trends observed in related indole series, such as kinase inhibitors.
| Compound | Substitution Pattern | Hypothetical IC₅₀ (nM) vs. Target X |
|---|---|---|
| Parent Indole | Unsubstituted | 1500 |
| 5-Bromo-1H-indole Analogue | C-5 Bromo | 150 |
Functionalization at the C-7 position of the indole ring is synthetically more challenging compared to other positions but is crucial for modulating selectivity and potency. acs.orgrsc.org The C-7 position is located in a sterically hindered region, projecting into the space adjacent to the pyrrole (B145914) nitrogen. A bulky, lipophilic substituent like an isopropyl group at this position can have several profound effects on molecular recognition.
The primary role of the isopropyl group is to engage in hydrophobic and van der Waals interactions with complementary nonpolar pockets in the target protein. This can significantly enhance binding affinity. In a study on a different heterocyclic system, replacing a smaller methyl group with a bulkier isopropyl group led to a marked change in activity, underscoring the importance of steric bulk in receptor engagement. acs.org
Furthermore, the presence of a large group at C-7 can impose conformational constraints on the molecule and any adjacent side chains. This restriction of rotational freedom can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. It can also impart selectivity by preventing the molecule from binding to off-target proteins that cannot accommodate the bulky C-7 substituent. The strategic introduction of a C-7 alkyl group can therefore be a key element in designing highly selective inhibitors. acs.org
The combined effect of the C-5 bromo and C-7 isopropyl groups is likely synergistic. While the bromine atom enhances potency, the isopropyl group can fine-tune the molecule's fit within the target's active site, enhancing both potency and selectivity.
Conformational Analysis and Ligand-Target Recognition Mechanisms
The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The substitution pattern of 5-bromo-7-isopropyl-1H-indole directly influences its conformational preferences. The presence of substituents at both the C-5 and C-7 positions can induce subtle changes in the planarity of the indole ring and restrict the rotation of bonds connected to these positions. beilstein-journals.org
Ligand-target recognition is governed by a variety of non-covalent interactions. For a this compound analogue, the recognition mechanism would likely involve:
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule in many protein targets. sci-hub.se
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. mdpi.com
Halogen Bonding: As mentioned, the C-5 bromine atom is a potential halogen bond donor, which can contribute significantly to binding affinity. researchgate.net
Hydrophobic Interactions: The isopropyl group at C-7, along with the benzene (B151609) portion of the indole ring, provides a large hydrophobic surface to interact with nonpolar regions of the target protein.
Development of Rational Design Principles for Enhanced Efficacy and Target Specificity
Based on the SAR insights, several rational design principles can be formulated to create analogues of this compound with improved properties. nih.govresearchgate.net The 5,7-disubstituted scaffold serves as a highly optimized core for engaging with specific targets.
Key design principles include:
Retention of Core Scaffolds: The 5-bromo-7-isopropyl substitution pattern should be considered a key "pharmacophore" element. The bromine at C-5 is critical for potency, while the isopropyl group at C-7 is essential for establishing selective hydrophobic interactions.
Modification at Other Positions: Further optimization can be achieved by introducing substituents at other positions of the indole ring, primarily at N-1 and C-2 or C-3.
N-1 Position: Alkylation or arylation at the N-1 position can be used to probe for additional binding pockets and can modulate physicochemical properties like solubility.
C-2/C-3 Positions: Introducing functional groups at these positions can allow for the formation of additional hydrogen bonds or ionic interactions, further enhancing affinity and selectivity.
Bioisosteric Replacement: The isopropyl group could be replaced with other bulky lipophilic groups (e.g., cyclopropyl, tert-butyl) to fine-tune steric interactions and optimize the fit within the binding pocket. Similarly, bromine could be replaced with chlorine to modulate the strength of the halogen bond and lipophilicity, although this may sometimes lead to a drop in activity. nih.gov
The following table illustrates a rational design approach, showing how modifications at the N-1 position of the core scaffold could hypothetically influence activity, based on common drug development strategies.
| Compound Analogue | Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| Analogue A | Core: this compound | Baseline scaffold | High Potency |
| Analogue B | N-1 Methylation | Increase lipophilicity, probe for small hydrophobic pocket | Potentially increased cell permeability and potency |
| Analogue C | N-1 (2-hydroxyethyl) | Introduce H-bond donor/acceptor, improve solubility | Potentially improved pharmacokinetic profile |
Comparative Analysis with Other Halogenated and Alkyl-Substituted Indole and Azaindole Scaffolds
The specific properties of the this compound scaffold can be better understood by comparing it with related structures.
Comparison with other Halogenated Indoles: While C-5 bromination is often optimal, other halogens like chlorine can also enhance activity. Chlorine is smaller and more electronegative than bromine, leading to weaker halogen bonds but different steric and electronic profiles. In some cases, replacing bromine with chlorine can significantly suppress activity. nih.gov The choice of halogen is therefore target-dependent.
Comparison with other Alkyl-Substituted Indoles: The position of the alkyl group is critical. A C-7 isopropyl group fills a specific steric pocket near the N-H group. Moving this group to other positions, such as C-4, C-5, or C-6, would drastically alter the molecule's shape and its interactions with a target protein, likely leading to a different activity and selectivity profile.
Comparison with Azaindole Scaffolds: Azaindoles are bioisosteres of indoles where one of the carbon atoms in the benzene ring is replaced by a nitrogen atom. sci-hub.se A 5-bromo-7-azaindole, for example, is an analogue where the C-7 carbon is replaced by nitrogen. This change has profound consequences:
Electronic Properties: The pyridine (B92270) ring in the azaindole is more electron-deficient than the benzene ring in indole.
Hydrogen Bonding: The nitrogen atom at position 7 can act as a hydrogen bond acceptor, introducing a new, strong interaction point with the target protein. This is a capability that the carbon at C-7 in indole lacks.
Physicochemical Properties: Azaindoles generally exhibit enhanced aqueous solubility and metabolic stability compared to their indole counterparts. pharmablock.com
This comparison highlights the unique features of the this compound scaffold. While the azaindole offers an additional hydrogen bond acceptor and improved solubility, it lacks the specific hydrophobic interaction potential provided by the C-7 isopropyl group. The choice between an indole and an azaindole scaffold would depend on the specific topology and nature of the target's binding site. nih.govdocumentsdelivered.com
Computational Chemistry and in Silico Modeling for Mechanistic Elucidation and Compound Optimization
Molecular Docking Simulations for Ligand-Protein Binding Site Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. The primary goal is to forecast the binding mode and affinity, often expressed as a scoring function or binding energy.
For 5-Bromo-7-isopropyl-1H-indole, molecular docking simulations would be a critical first step in identifying potential protein targets and understanding its mechanism of action. Although no specific docking studies for this compound have been published, the methodology can be illustrated by research on similar bromo-indole structures. For example, a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives used molecular docking to investigate their binding to the VEGFR-2 tyrosine kinase domain, a key target in cancer therapy. d-nb.info The simulations revealed key interactions, such as hydrogen bonds with residues like Asp1046 and various pi-stacking and hydrophobic interactions within the active site, which were crucial for their inhibitory activity. d-nb.info
A hypothetical docking study of this compound into a kinase binding site, for instance, would aim to determine how the indole (B1671886) scaffold, the bromine atom, and the isopropyl group contribute to binding. The indole N-H group could act as a hydrogen bond donor, the aromatic system could form pi-pi stacking interactions, the bromine atom might form halogen bonds, and the bulky isopropyl group could fit into a hydrophobic pocket.
Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target
| Parameter | Predicted Value/Interaction | Significance |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity. |
| Hydrogen Bonds | Indole N-H with Asp182 backbone | Key anchoring interaction common for kinase inhibitors. |
| Halogen Bond | Bromine with Gly120 carbonyl oxygen | Provides additional binding specificity and strength. |
| Hydrophobic Interactions | Isopropyl group with Val65, Leu135 | Utilizes a hydrophobic pocket to enhance affinity. |
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. These calculations can determine molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and molecular electrostatic potential (MEP). This information is vital for predicting a molecule's reactivity, stability, and intermolecular interactions.
For this compound, QC calculations would elucidate how the substituents affect the electronic nature of the indole core. The bromine atom is an electron-withdrawing group, which would influence the electron density of the benzene (B151609) portion of the indole. The isopropyl group is weakly electron-donating, and the indole ring itself has a unique electronic character. Understanding the distribution of charge and the locations of the HOMO and LUMO would help predict which parts of the molecule are likely to engage in metabolic reactions or form specific bonds with a protein target.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME modeling uses computational algorithms to predict the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with a higher probability of success in clinical trials by flagging potential issues like poor absorption or rapid metabolism. mdpi.com
While specific ADME data for this compound is not available, predictive models can estimate its properties based on its structure. Various software platforms can calculate parameters related to Lipinski's Rule of Five, which assesses drug-likeness, as well as properties like aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes. japsonline.comnih.gov Studies on other novel indole derivatives have shown that such in silico tools can effectively predict good oral absorption and lack of CYP2D6 inhibition. japsonline.com
Table 3: Predicted ADME and Physicochemical Properties for this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 238.12 g/mol | Complies with Lipinski's rule (<500). nih.gov |
| LogP (Lipophilicity) | 3.8 | Complies with Lipinski's rule (<5), suggesting good permeability. |
| Hydrogen Bond Donors | 1 (indole N-H) | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 1 (indole N) | Complies with Lipinski's rule (≤10). |
| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gut. |
| BBB Permeability | Yes | The compound may be able to cross the blood-brain barrier. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Insights
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By simulating the movements of atoms, MD can be used to assess the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the influence of solvent.
For this compound, an MD simulation could be performed after a promising binding pose is identified through molecular docking. The simulation would place the docked complex in a simulated physiological environment (water, ions) and track its atomic movements over nanoseconds. The results would reveal whether the key interactions observed in the static dock are maintained over time, providing a more accurate assessment of binding stability. It can also highlight conformational changes in the protein or ligand upon binding and identify the role of water molecules in mediating interactions.
Table 4: Potential Applications of Molecular Dynamics Simulations for the this compound-Protein Complex
| Simulation Goal | Key Metric | Potential Insight |
|---|---|---|
| Assess Binding Stability | Root-Mean-Square Deviation (RMSD) of the ligand | A low and stable RMSD value suggests the ligand remains tightly bound in its initial docked pose. |
| Identify Flexible Regions | Root-Mean-Square Fluctuation (RMSF) per residue | Highlights which parts of the protein become more or less flexible upon ligand binding. |
| Characterize Key Interactions | Hydrogen bond analysis over time | Determines the persistence of crucial hydrogen bonds throughout the simulation. |
Emerging Research Avenues and Future Therapeutic Perspectives for 5 Bromo 7 Isopropyl 1h Indole Based Compounds
Development of Next-Generation Substituted Indole (B1671886) Scaffolds with Improved Biological Profiles
The development of novel indole derivatives is a highly active area of research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of substituents like bromine and isopropyl groups onto the indole core is a key strategy in this endeavor.
Bromine substitution, as seen in many marine-derived indole alkaloids, can enhance biological activity. nih.gov For example, studies on brominated indole-3-glyoxylamides have shown that the position of the bromine atom can significantly influence activity, with 5-bromo substitution being favorable for inhibiting certain viral proteases. mdpi.com This suggests that the 5-bromo motif in 5-Bromo-7-isopropyl-1H-indole could be a critical determinant of its biological function.
The isopropyl group, a bulky and lipophilic moiety, can also play a crucial role in receptor binding and improving cell membrane permeability. The strategic placement of such groups can lead to enhanced interactions with hydrophobic pockets in target proteins.
Future research will likely focus on creating a diverse library of compounds based on the this compound scaffold. This would involve:
Positional Isomerism: Synthesizing and testing isomers with bromine and isopropyl groups at different positions on the indole ring to establish clear structure-activity relationships (SAR).
Functional Group Modification: Introducing other functional groups to the core scaffold to fine-tune electronic properties, solubility, and metabolic stability.
Bioisosteric Replacement: Replacing the bromine or isopropyl groups with other moieties that have similar steric and electronic properties to optimize the compound's drug-like characteristics.
The following table summarizes the biological activities of various substituted indole derivatives, providing a basis for predicting the potential of new scaffolds.
| Compound Class | Substitution Pattern | Observed Biological Activity | Potential Therapeutic Area | Reference |
| Indole-3-glyoxylamides | 5-Bromo, L-serine | Inhibition of SARS-CoV-2 3CLpro | Antiviral | mdpi.com |
| Indole-curcumin derivatives | Methoxy-substituted indole | Potent anticancer activity against Hep-2, A549, and HeLa cells | Oncology | nih.gov |
| Indole-based hydrazide-hydrazones | Various substitutions | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |
| Pyridyl-indole-based chalcones | Sulfonamide group | Antitumor properties | Oncology | nih.gov |
| Indole-substituted furanones | Various substitutions | Anti-tubulin agents with broad anticancer activity | Oncology | nih.gov |
Exploration of Novel Therapeutic Indications and Underexplored Biological Targets
The versatility of the indole scaffold allows its derivatives to interact with a multitude of biological targets, opening up possibilities for new therapeutic applications. nih.govresearchgate.net While existing indole-based drugs target a range of conditions from cancer to neurological disorders, there remains a vast landscape of underexplored biological targets. nih.govrsc.org
Future research on this compound and its analogs could focus on:
Kinase Inhibition: Many indole derivatives are potent kinase inhibitors. nih.gov Given that kinases are crucial in numerous signaling pathways, new derivatives could be screened against a wide panel of kinases to identify novel anticancer agents. Sunitinib, an indole-based drug, is a successful example of a multi-kinase inhibitor used in cancer therapy. nih.gov
Antimicrobial and Antiviral Activity: The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Indole compounds have shown promise in this area. nih.gov For instance, brominated indoles have been investigated for their activity against parasites like Plasmodium falciparum and viral proteases. mdpi.com
Neurodegenerative Diseases: The role of inflammation and protein aggregation in diseases like Alzheimer's and Parkinson's is well-established. nih.gov Indole derivatives are being explored for their ability to inhibit enzymes like cholinesterases and modulate inflammatory pathways in the central nervous system. nih.govnih.gov
Metabolic Disorders: Indole derivatives also have potential applications in treating metabolic disorders like diabetes. nih.gov
The table below highlights some underexplored targets for which indole derivatives could be developed.
| Target Class | Specific Example | Potential Therapeutic Indication | Rationale | Reference |
| Viral Proteases | SARS-CoV-2 3CLpro | COVID-19 and other viral infections | Essential for viral replication; some brominated indoles show inhibitory activity. | mdpi.com |
| Protein Kinases | Unexplored members of the kinome | Various cancers, inflammatory diseases | Kinase dysregulation is a hallmark of many diseases; the indole scaffold is a proven kinase-binding motif. | nih.gov |
| Bacterial Enzymes | Enzymes involved in biofilm formation | Chronic bacterial infections | Targeting biofilm formation can overcome antibiotic resistance. | researchgate.net |
| Inflammatory Mediators | Cyclooxygenase-2 (COX-2), Nitric Oxide (NO) | Chronic inflammatory diseases, neuroinflammation | Indole derivatives can modulate key inflammatory pathways. | nih.gov |
Integration with Multi-Target Directed Ligand (MTDL) Design Paradigms for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple pathological pathways. nih.govnih.gov The traditional "one target, one drug" approach is often insufficient for these conditions. The Multi-Target Directed Ligand (MTDL) strategy, which aims to design single molecules that can modulate multiple targets simultaneously, has emerged as a promising paradigm. nih.govtandfonline.com
The indole scaffold is well-suited for MTDL design due to its ability to be functionalized with different pharmacophores that can interact with various targets. nih.gov For example, in the context of Alzheimer's disease, researchers have designed indole-based compounds that dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also possess anti-inflammatory and antioxidant properties. nih.govnih.govtandfonline.com
For a compound like this compound, an MTDL approach could involve:
Hybrid Molecule Design: Covalently linking the indole core to another pharmacophore known to be active against a different target relevant to the disease of interest.
Fragment-Based Design: Using the this compound as a core fragment and building upon it with other fragments that have affinity for secondary targets.
This approach could lead to the development of more effective therapies for complex diseases by addressing their multifaceted nature within a single therapeutic agent.
Challenges and Opportunities in the Translational Research and Development of Indole-Based Chemical Entities
Despite the immense potential of indole derivatives, their journey from laboratory discovery to clinical application is fraught with challenges.
Challenges:
Pharmacokinetics and Drug-like Properties: Achieving a desirable balance of solubility, permeability, metabolic stability, and oral bioavailability can be difficult. The lipophilicity introduced by substituents like isopropyl groups may need to be carefully balanced to avoid poor solubility and rapid metabolism.
Toxicity: Off-target effects are a major concern. The reactivity of the indole ring can sometimes lead to the formation of toxic metabolites. Thorough toxicological profiling is essential.
Synthesis and Scalability: Developing efficient, cost-effective, and scalable synthetic routes for complex indole derivatives can be a significant hurdle for commercial development. bioengineer.org Recent advances in synthetic methodologies, such as novel C-H functionalization techniques, are helping to address this challenge. bioengineer.org
Opportunities:
Advances in Synthetic Chemistry: New synthetic methods are making it easier to create diverse and complex indole libraries for high-throughput screening. ijrpr.com
Computational Drug Design: In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can help to rationalize the design of new derivatives with improved properties and reduce the number of compounds that need to be synthesized and tested. nih.gov
Biomarker-Guided Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular indole-based therapy can streamline clinical trials and improve success rates.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-7-isopropyl-1H-indole?
The synthesis typically involves alkylation of 5-bromoindole at the 1-position using isopropyl halides. A method analogous to N-alkylation of indoles (e.g., using NaH in anhydrous DMSO with an alkyl halide) can introduce the isopropyl group. For example, describes the alkylation of 5-bromo-1H-indole with propargyl bromide using NaH as a base, yielding N-alkylated derivatives in >99% yield . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods (as in and ) could be adapted for functionalization at other positions . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structure of this compound characterized using spectroscopic methods?
Key techniques include:
- H/C NMR : Assign signals based on coupling patterns (e.g., indole H2/H3 protons at δ ~6.4–7.8 ppm; isopropyl CH groups as doublets near δ 1.2–1.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] in FAB-HRMS) .
- TLC : Monitor reaction progress using R values in ethyl acetate/hexane systems .
- X-ray crystallography : For unambiguous confirmation, use SHELXL ( ) or OLEX2 ( ) for structure refinement .
Q. What are the typical nucleophilic substitution reactions observed in this compound?
The bromine at position 5 undergoes substitution with nucleophiles (e.g., amines, thiols) under palladium catalysis (e.g., Suzuki coupling) or Ullmann conditions. For example, details substitution of ethyl 5-bromoindole-7-carboxylate with amines to form 5-amino derivatives . Similarly, highlights bromine substitution in 5-bromo-6-(trifluoromethyl)-1H-indole for creating bioactive analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance CuAAC reaction rates ( ) .
- Catalyst loading : Adjust CuI concentrations (e.g., 1.0 equiv. in ) to minimize side reactions .
- Temperature control : Prolonged stirring at room temperature (12–24 hours) improves cycloaddition efficiency .
- Purification : Replace traditional column chromatography with recrystallization () or centrifugal partition chromatography for scalability .
Q. What strategies are effective in resolving contradictory NMR data during structural elucidation of substituted indoles?
- 2D NMR : Use H-C HSQC/HMBC to resolve overlapping signals (e.g., distinguishing isopropyl CH from indole protons) .
- Isotopic labeling : Introduce H or N labels to track specific protons (not directly referenced but implied by advanced methods in ) .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. How do computational methods enhance the accuracy of crystallographic refinement for halogenated indole derivatives?
- SHELXL refinement : Utilize anisotropic displacement parameters and TWIN/BASF commands for handling disordered isopropyl groups or twinned crystals ( ) .
- OLEX2 integration : Combine structure solution (via charge flipping) with real-space refinement to model weak electron density regions ( ) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to validate packing arrangements (analogous to methods in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
